molecular formula C10H13BrN2O2 B12969151 Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B12969151
M. Wt: 273.13 g/mol
InChI Key: HLMMVIPCWRQAIL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, such as sodium hydride, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h6-7H,2-5H2,1H3

InChI Key

HLMMVIPCWRQAIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN2C1=NC=C2Br

Origin of Product

United States

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